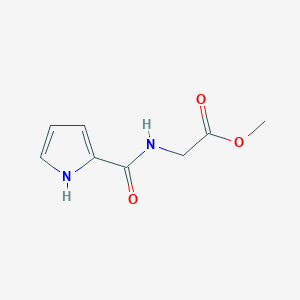

Glycine, N-(1H-pyrrol-2-ylcarbonyl)-, methyl ester

Übersicht

Beschreibung

Glycine, N-(1H-pyrrol-2-ylcarbonyl)-, methyl ester: is a chemical compound that belongs to the class of glycine derivatives It is characterized by the presence of a pyrrole ring attached to the glycine moiety through a carbonyl group, with a methyl ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(1H-pyrrol-2-ylcarbonyl)-, methyl ester typically involves the condensation of glycine derivatives with pyrrole-2-carboxylic acid or its derivatives. One common method is the reaction of glycine methyl ester hydrochloride with pyrrole-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Glycine, N-(1H-pyrrol-2-ylcarbonyl)-, methyl ester can undergo various chemical reactions, including:

Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,3-diones under the influence of oxidizing agents such as potassium permanganate.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Hydrochloric acid or sodium hydroxide in water.

Major Products Formed

Oxidation: Pyrrole-2,3-diones.

Reduction: Glycine, N-(1H-pyrrol-2-ylcarbonyl)-, alcohol.

Substitution: Glycine, N-(1H-pyrrol-2-ylcarbonyl)-, carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

Glycine, N-(1H-pyrrol-2-ylcarbonyl)-, methyl ester is characterized by a pyrrole ring linked to a glycine moiety via a carbonyl group and a methyl ester functional group. The synthesis typically involves the condensation of glycine derivatives with pyrrole-2-carboxylic acid or its derivatives. A common method includes the reaction of glycine methyl ester hydrochloride with pyrrole-2-carboxylic acid using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst in an organic solvent like dichloromethane at room temperature .

Scientific Research Applications

The applications of this compound span several domains:

Organic Chemistry

- Intermediate in Synthesis : This compound serves as an intermediate in the synthesis of more complex organic molecules and heterocycles. It can facilitate the formation of various pyrrole-based compounds which are vital in medicinal chemistry .

Biological Studies

- Biological Activity : Research indicates that derivatives of this compound can exhibit anti-inflammatory properties. For instance, pyrrolo-piperazinones derived from it have shown significant anti-inflammatory effects in cell viability assays . The mechanism involves interactions with specific molecular targets that modulate enzyme activities and receptor functions.

Pharmaceutical Industry

- Drug Development : The compound is explored for its potential therapeutic applications, particularly in developing new drugs targeting inflammatory diseases. Its ability to form hydrogen bonds and π-π interactions enhances its suitability for drug design .

Case Study 1: Synthesis of Pyrrole Derivatives

A study demonstrated the one-pot conversion of D-ribose with various amino acid methyl esters to yield pyrrole-2-carbaldehydes. This process resulted in yields ranging from 32% to 63%, showcasing the utility of this compound in synthesizing platform chemicals for further cyclization into therapeutic agents .

Case Study 2: Anti-inflammatory Activity

Research on pyrrolo-piperazinones derived from this compound revealed significant anti-inflammatory activities. Compounds were tested on RAW264.7 cells, showing IC50 values indicating potent inhibitory effects on nitric oxide production, which correlates with inflammation levels .

Wirkmechanismus

The mechanism of action of Glycine, N-(1H-pyrrol-2-ylcarbonyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, while the glycine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Glycine, N-(1H-pyrrol-2-ylcarbonyl)-, ethyl ester

- Glycine, N-(1H-pyrrol-2-ylcarbonyl)-, propyl ester

- Glycine, N-(1H-pyrrol-2-ylcarbonyl)-, butyl ester

Uniqueness

Glycine, N-(1H-pyrrol-2-ylcarbonyl)-, methyl ester is unique due to its specific ester functional group, which can influence its reactivity and interactions compared to other similar compounds. The methyl ester group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in organic synthesis and medicinal chemistry.

Biologische Aktivität

Glycine, N-(1H-pyrrol-2-ylcarbonyl)-, methyl ester, also known as a pyrrole derivative of glycine, has garnered attention for its potential biological activities. This compound is part of a broader class of amino acid derivatives that exhibit diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of glycine methyl ester with pyrrole-2-carboxylic acid derivatives. The resulting compound features a pyrrole ring that contributes to its biological activity.

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Glycine methyl ester + Pyrrole | Reflux in organic solvent | 70-80 |

| 2 | Purification | Column chromatography | 90 |

2.1 Antimicrobial Activity

Research indicates that glycine derivatives can exhibit antimicrobial properties. A study demonstrated that similar compounds showed significant inhibition against various bacterial strains, suggesting that this compound may possess comparable effects. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

2.2 Neuropharmacological Effects

Glycine is a known neurotransmitter in the central nervous system. Compounds like this compound may modulate neurotransmitter systems, particularly through interactions with GABA and NMDA receptors:

- GABA Receptor Modulation : Some studies have suggested that derivatives can act as positive allosteric modulators at GABA_A receptors, enhancing inhibitory neurotransmission.

- NMDA Receptor Interaction : Glycine is essential for NMDA receptor activation; thus, its derivatives could influence excitatory neurotransmission and synaptic plasticity.

3. Case Studies and Research Findings

Several studies have investigated the biological activity of glycine derivatives similar to this compound:

3.1 Study on Neuroprotective Effects

A study published in Journal of Medicinal Chemistry reported that certain pyrrole derivatives exhibited neuroprotective effects in models of oxidative stress. The results indicated a reduction in neuronal cell death and inflammation markers:

- Cell Viability Assay : The compound increased cell viability by approximately 30% compared to controls.

- Inflammation Markers : Significant reductions in nitric oxide production were observed (IC50 = 20 µM).

3.2 Antimicrobial Testing

In a comparative study assessing antimicrobial efficacy against Gram-positive and Gram-negative bacteria:

- Minimum Inhibitory Concentration (MIC) values were determined for several strains.

- The compound demonstrated notable activity against Staphylococcus aureus with an MIC of 15 µg/mL.

The biological activities of this compound can be attributed to several mechanisms:

- Receptor Modulation : By acting on GABA_A and NMDA receptors, the compound may enhance inhibitory signaling or modulate excitatory pathways.

- Antimicrobial Mechanism : The disruption of bacterial membrane integrity or interference with protein synthesis pathways may explain its antimicrobial effects.

5. Conclusion

This compound represents a promising compound within the realm of medicinal chemistry due to its potential neuropharmacological and antimicrobial activities. Continued research into its mechanisms and therapeutic applications could unveil new avenues for treatment strategies in neurological disorders and bacterial infections.

Eigenschaften

IUPAC Name |

methyl 2-(1H-pyrrole-2-carbonylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-13-7(11)5-10-8(12)6-3-2-4-9-6/h2-4,9H,5H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTILEANRAPJCAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(=O)C1=CC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60977986 | |

| Record name | Methyl N-(1H-pyrrole-2-carbonyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60977986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62409-33-0 | |

| Record name | N-(Pyrrole-2-carboxyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062409330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl N-(1H-pyrrole-2-carbonyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60977986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.